Tricyclohexylphosphanium
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Overview
Description
Tricyclohexylphosphanium is a chemical compound with the molecular formula C18H34P . It is known for its role as a ligand in various chemical reactions, particularly in organometallic chemistry. The compound is characterized by its high basicity and large steric bulk, making it a valuable component in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexylphosphanium can be synthesized through a Grignard reaction involving cyclohexylmagnesium halide and phosphorus trihalide . The reaction typically proceeds as follows:
Preparation of Cyclohexylmagnesium Halide: Cyclohexyl bromide reacts with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.
Reaction with Phosphorus Trihalide: The cyclohexylmagnesium bromide is then reacted with phosphorus trichloride to yield tricyclohexylphosphine.
Formation of this compound: The tricyclohexylphosphine is further treated with a suitable acid, such as hydrochloric acid, to form tricyclohexylphosphonium chloride.
Industrial Production Methods
Industrial production of tricyclohexylphosphonium often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylphosphanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tricyclohexylphosphine oxide.
Reduction: It can be reduced back to tricyclohexylphosphine.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Tricyclohexylphosphine oxide.
Reduction: Tricyclohexylphosphine.
Substitution: Various substituted phosphonium salts depending on the reactants used
Scientific Research Applications
Tricyclohexylphosphanium is widely used in scientific research due to its versatility:
Chemistry: It serves as a ligand in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tricyclohexylphosphonium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium: Another phosphonium compound with similar applications but different steric and electronic properties.
Tri-tert-butylphosphonium: Known for its bulkier structure and different reactivity profile.
Uniqueness
Tricyclohexylphosphanium is unique due to its combination of high basicity and large steric bulk, which makes it particularly effective in stabilizing metal complexes and facilitating catalytic reactions. Its stability and ease of handling also contribute to its widespread use in various chemical processes .
Properties
Molecular Formula |
C18H34P+ |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
tricyclohexylphosphanium |
InChI |
InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2/p+1 |
InChI Key |
WLPUWLXVBWGYMZ-UHFFFAOYSA-O |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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